(3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one
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Overview
Description
(3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a phenoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate.
Addition Reaction: The imine intermediate is then subjected to a Michael addition reaction with a suitable enone, resulting in the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH, KOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties used in mouthwashes and disinfectants.
Domiphen bromide: Another antimicrobial agent used in various disinfectant formulations.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group and a phenoxyphenylamino group allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-4-(4-phenoxyanilino)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-17(26)22(18-9-14-23(27-2)24(15-18)28-3)16-25-19-10-12-21(13-11-19)29-20-7-5-4-6-8-20/h4-16,25H,1-3H3/b22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQBUTCVNIUKOJ-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC=C(C=C1)OC2=CC=CC=C2)/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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